molecular formula C20H23FN4O2 B565178 N-Desethyl Sunitinib-d5 CAS No. 1217247-62-5

N-Desethyl Sunitinib-d5

Cat. No.: B565178
CAS No.: 1217247-62-5
M. Wt: 375.459
InChI Key: LIZNIAKSBJKPQC-WTRGBYKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl Sunitinib-d5: is a deuterated labeled metabolite of Sunitinib, a potent tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sunitinib. The deuterium labeling helps in tracing the compound during metabolic studies, providing insights into its behavior and interactions within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Sunitinib-d5 involves the deuteration of N-Desethyl Sunitinib. The process typically includes the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl Sunitinib-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted metabolites of this compound, which are used in further research and analysis .

Scientific Research Applications

Chemistry: N-Desethyl Sunitinib-d5 is used in the study of chemical reactions and mechanisms, particularly in understanding the behavior of deuterated compounds in various chemical environments .

Biology: In biological research, this compound is used to trace metabolic pathways and study the pharmacokinetics of Sunitinib. It helps in identifying the metabolites formed and their interactions within biological systems .

Medicine: In medical research, this compound is used to study the efficacy and safety of Sunitinib in treating various cancers. It helps in understanding the drug’s metabolism and potential side effects .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring their safety and efficacy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound’s metabolic pathways. The deuterium atoms help in differentiating the labeled compound from its non-labeled counterparts, allowing for more precise and accurate research .

Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNIAKSBJKPQC-WTRGBYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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